Brexpiprazole Di-N-Oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Brexpiprazole Di-N-Oxide can be synthesized through a series of chemical reactions starting from 1,4-butanediol. The process involves diprotection of 1,4-butanediol, followed by reaction with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out at elevated temperatures using N,N-dimethylacetamide as a solvent, resulting in the production of Brexpiprazole with good yield and purity .
Industrial Production Methods: The industrial production of this compound involves optimizing the coupling reaction of tosyl salt with 7-hydroxy-2(1H)-quinolinone. Sodium carbonate is used as a base, and the reaction is carried out at elevated temperatures to ensure high yield and purity . The product is characterized using analytical methods such as 1H NMR, 13C NMR, HPLC, and HRMS analysis .
Chemical Reactions Analysis
Types of Reactions: Brexpiprazole Di-N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to exhibit oxidative degradation, forming N-oxide degradation products under stability conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium carbonate, sodium carbonate, and N,N-dimethylacetamide . The reactions are typically carried out at elevated temperatures to ensure completion and high yield .
Major Products Formed: The major products formed from the reactions involving this compound include the spiro-tosyl salt intermediate and the final Brexpiprazole compound . The oxidative degradation of Brexpiprazole leads to the formation of N-oxide degradation products .
Scientific Research Applications
Brexpiprazole Di-N-Oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying oxidative degradation and stability . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and major depressive disorder . The compound’s unique properties make it a valuable tool for understanding the mechanisms of action of atypical antipsychotics and their interactions with various receptors .
Mechanism of Action
The mechanism of action of Brexpiprazole Di-N-Oxide involves its interaction with multiple monoaminergic receptors. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors . This combined activity helps regulate neurotransmitter imbalances in the brain, alleviating symptoms of psychiatric disorders such as hallucinations, delusions, and disorganized thinking .
Comparison with Similar Compounds
Brexpiprazole Di-N-Oxide is structurally similar to other atypical antipsychotics such as aripiprazole and quetiapine . it has distinct binding affinities for dopamine and serotonin receptors, which contribute to its unique pharmacological profile . Compared to aripiprazole, this compound has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms . Other similar compounds include olanzapine and samidorphan, which are also used for treating psychiatric disorders .
Conclusion
This compound is a compound of significant interest due to its unique properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of atypical antipsychotics and their therapeutic effects. The compound’s comparison with similar compounds highlights its distinct pharmacological profile and potential advantages in treating psychiatric disorders.
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O4S/c29-25-9-7-19-6-8-20(18-22(19)26-25)32-16-2-1-11-27(30)12-14-28(31,15-13-27)23-4-3-5-24-21(23)10-17-33-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) |
InChI Key |
UFAZRHMCTHWTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)[O-])(C4=C5C=CSC5=CC=C4)[O-] |
Origin of Product |
United States |
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